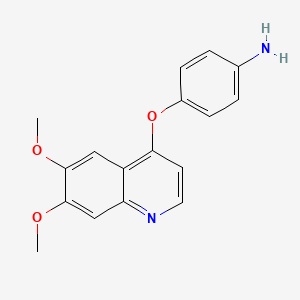

1-(4-甲氧基苯氧基)-2-丙醇

描述

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-methoxyphenethyl}-1H-Imidazole Hydrochloride, also known as SKF-96365, was achieved in four steps with an overall yield of 9% . The intermediates were also isolated and characterized .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, 1-(4-(4-Methoxyphenoxy)phenyl)ethanone has a molecular formula of C15H14O3, an average mass of 242.270 Da, and a monoisotopic mass of 242.094299 Da .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(4-Methoxyphenoxy)-2-propanol .科学研究应用

Antioxidants

“1-(4-Methoxyphenoxy)-2-propanol” derivatives, particularly m-aryloxy phenols, are known for their antioxidant properties. These compounds can inhibit the oxidation of other molecules, thereby protecting cells from the damage caused by free radicals. This property is crucial in the pharmaceutical industry for developing treatments that can prevent or manage oxidative stress-related diseases, including cardiovascular diseases and certain types of cancer .

Ultraviolet Absorbers

Due to their ability to absorb harmful UV radiation, these compounds find applications in the production of sunscreens and protective coatings. They can be incorporated into plastics, adhesives, and coatings to enhance the UV resistance of these materials, thus extending their lifespan and maintaining their integrity when exposed to sunlight .

Flame Retardants

The thermal stability and flame resistance imparted by m-aryloxy phenols make them valuable as flame retardants. They are used in the manufacturing of fire-resistant materials and products, contributing to safety in various industries, including construction and textiles .

Synthesis of Bioactive Natural Products

Phenol derivatives serve as building blocks in the synthesis of bioactive natural products. Their structural diversity allows chemists to create a wide range of compounds with potential therapeutic effects. These synthesized products can lead to the development of new drugs with anti-tumor, anti-inflammatory, and other beneficial biological activities .

Conducting Polymers

“1-(4-Methoxyphenoxy)-2-propanol” and its derivatives are used in the synthesis of conducting polymers. These polymers have applications in electronics and materials science due to their ability to conduct electricity. They are used in the creation of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices .

Monoamine Oxidase Inhibitors

Some derivatives of “1-(4-Methoxyphenoxy)-2-propanol” have been identified as potent and selective monoamine oxidase (MAO) inhibitors. These inhibitors are significant in the treatment of neurological disorders such as depression and Parkinson’s disease. They work by preventing the breakdown of neurotransmitters, thus maintaining their levels in the brain .

安全和危害

作用机制

Target of Action

It is known that similar compounds interact with peroxisome proliferator-activated receptors (ppars), particularly ppar-α . PPAR-α is a transcription factor that controls hepatic lipid flux and improves plasma lipid profiles .

Mode of Action

It is suggested that it might involve electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that ppar-α modulators, like this compound, can regulate the expression of several target genes that code for proteins involved in carbohydrate and lipid metabolism .

Pharmacokinetics

Pemafibrate is orally administered and its dosage can be adjusted according to age and symptoms .

Result of Action

It is suggested that the compound might prevent the formation of long oxygen−monomer copolymer chains, therefore reducing the consumption rate of oxygen and enhancing the inhibition of oxygen .

Action Environment

It is known that the presence of oxygen plays a crucial role in the inhibiting action of similar compounds .

属性

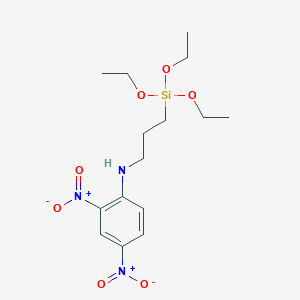

IUPAC Name |

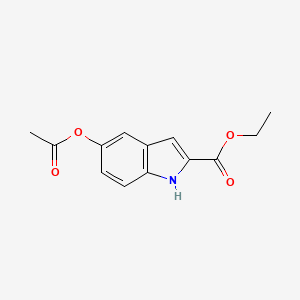

1-(4-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJJZESAMSRBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444306 | |

| Record name | 1-(4-Methoxyphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenoxy)-2-propanol | |

CAS RN |

42900-54-9 | |

| Record name | 1-(4-Methoxyphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)